

Paclobutrazol: A Comprehensive Technical Guide to its Molecular Structure and Chemical Properties

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Compound of Interest

Compound Name: *Paclobutrazol*

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Introduction

Paclobutrazol (PBZ) is a triazole-based plant growth retardant and fungicide that has found widespread application in agriculture and horticulture.[1][2][3] Its primary mechanism of action lies in its ability to antagonize the plant hormone gibberellin by inhibiting its biosynthesis.[2][4] This comprehensive technical guide delves into the molecular structure, chemical properties, and biological interactions of **paclobutrazol**, providing researchers and professionals with the detailed information necessary for its application in research and development.

Molecular Structure and Stereochemistry

Paclobutrazol, with the IUPAC name (2R,3R)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol, is a synthetic compound characterized by a substituted triazole ring, a chlorophenyl group, and a carbon side chain.[2][5] The molecule possesses two chiral centers, resulting in four stereoisomers. The plant growth-regulating activity is primarily attributed to the (2S,3S) enantiomer, which is a potent inhibitor of the enzyme ent-kaurene oxidase.[2][4] Conversely, the (2R,3R) enantiomer exhibits significant fungicidal activity by inhibiting the cytochrome P450 14 α -demethylase, which is crucial for ergosterol biosynthesis in fungi.[4] Commercially available **paclobutrazol** is typically a racemic mixture of the (2R,3R) and (2S,3S) enantiomers.[2][5]

Physicochemical Properties

The chemical and physical properties of **paclobutrazol** are summarized in the table below, providing essential data for its handling, formulation, and study.

Property	Value	Reference(s)
IUPAC Name	(2RS,3RS)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol	[1]
CAS Number	76738-62-0	[1][6]
Molecular Formula	C ₁₅ H ₂₀ ClN ₃ O	[2][7]
Molecular Weight	293.79 g/mol	[2][8]
Appearance	White crystalline solid	[1][9]
Melting Point	165-166 °C	[2][5]
Boiling Point	460.9 °C at 760 mmHg	[1]
Density	1.22 - 1.23 g/cm ³	[1][2]
Water Solubility	26 - 35 mg/L at 20-25 °C	[2][10]
Solubility in Organic Solvents	Soluble in methanol, acetone, cyclohexanone, hexane, xylene, and dimethane.	[9][11]
Octanol-Water Partition Coefficient (log P)	3.11 - 3.2	[1][10]
Vapor Pressure	0.001 - 0.0019 mPa at 20 °C	[1][10]

Mechanism of Action and Biological Effects

Paclobutrazol's primary mode of action is the inhibition of cytochrome P450-dependent monooxygenases, specifically ent-kaurene oxidase.[2][12] This enzyme catalyzes a critical step in the gibberellin (GA) biosynthesis pathway: the oxidation of ent-kaurene to ent-kaurenoic

acid.[4][12] By blocking this step, **paclobutrazol** significantly reduces the endogenous levels of bioactive gibberellins, leading to a decrease in cell elongation and internodal growth, resulting in stouter stems and a more compact plant architecture.[1][3]

The inhibition of gibberellin biosynthesis has several secondary effects. The accumulation of the precursor geranylgeranyl pyrophosphate can be shunted into other biosynthetic pathways, leading to an increase in the production of abscisic acid (ABA) and the phytol group of chlorophyll.[2][5] **Paclobutrazol** has also been shown to influence other plant hormone signaling pathways, including those of auxins and cytokinins, although the precise mechanisms are still under investigation.[6][13] These hormonal changes contribute to a range of physiological effects, including increased root growth, enhanced resistance to drought and frost, and the promotion of flowering and fruit set.[1][3]

Experimental Protocols

Synthesis of Paclobutrazol

A general, multi-step synthesis of **paclobutrazol** is outlined below, based on descriptions in the literature.[1][14]

Step 1: Aldol Condensation

- React 4-chlorobenzaldehyde with pinacolone in an aldol condensation reaction to form a chalcone.

Step 2: Hydrogenation

- Hydrogenate the resulting chalcone using a Raney nickel catalyst to produce a substituted ketone.

Step 3: Bromination

- Brominate the substituted ketone.

Step 4: Nucleophilic Substitution

- Treat the brominated compound with the sodium salt of 1,2,4-triazole in a nucleophilic substitution reaction.

Step 5: Reduction

- Reduce the resulting intermediate using sodium borohydride in cold methanol. This final step yields predominantly the (2RS,3RS) diastereomeric pair of **paclobutrazol**.

Application of Paclobutrazol in Plant Growth Regulation

Paclobutrazol can be applied to plants through various methods, with the choice of method depending on the plant species, desired effect, and environmental conditions.[\[15\]](#)[\[16\]](#)

a) Soil Drench:

- Preparation: Prepare a solution of **paclobutrazol** in water at the desired concentration (e.g., 1-1.5 grams of active ingredient per cubic meter of canopy for fruit trees).[\[16\]](#)
- Application: Apply the solution evenly to the soil around the base of the plant, ensuring it reaches the root zone. For trees, this can be done in a shallow furrow around the trunk.[\[16\]](#)
- Post-application: Irrigate the treated area to facilitate the movement of **paclobutrazol** into the root zone.

b) Foliar Spray:

- Preparation: Prepare a spray solution of **paclobutrazol** at the appropriate concentration (e.g., 100-150 mg/kg for wheat).[\[17\]](#)
- Application: Spray the solution onto the plant foliage to the point of runoff, ensuring thorough coverage of the stems. Applications are often timed to coincide with specific growth stages, such as before flowering.[\[15\]](#)[\[16\]](#)

c) Trunk Injection:

- Method: This method involves injecting a solution of **paclobutrazol** directly into the vascular system of a tree trunk. Specialized equipment is required for this application.[\[15\]](#)

Analytical Method for Paclobutrazol Residue Analysis using HPLC

This protocol provides a general guideline for the determination of **paclobutrazol** residues in plant tissues or soil using High-Performance Liquid Chromatography (HPLC) with UV detection. [18][19]

a) Sample Preparation (Matrix Solid-Phase Dispersion - MSPD):

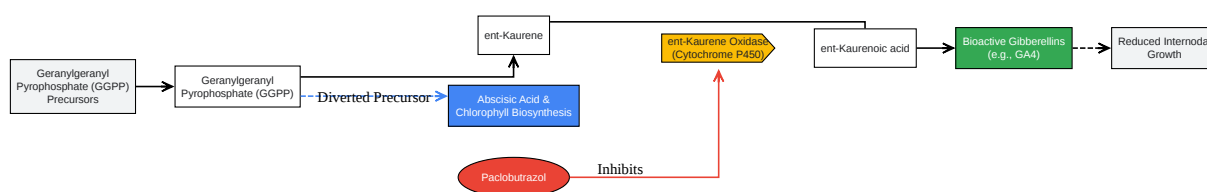
- Homogenize a known weight of the sample (e.g., 1.0 g of mango fruit) with an equal weight of silica gel.
- Transfer the homogenate to an MSPD column containing alumina and anhydrous sodium sulfate.
- Elute the **paclobutrazol** from the column with a suitable solvent mixture (e.g., Tetrahydrofuran:Acetonitrile:Water).
- Evaporate the eluent to near dryness and reconstitute the residue in a known volume of the mobile phase.

b) HPLC Analysis:

- Instrument: HPLC system equipped with a UV detector.
- Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 50:50 v/v).
- Flow Rate: 1.0 - 1.5 mL/min.
- Detection Wavelength: 225 nm.
- Injection Volume: 20 µL.
- Quantification: Compare the peak area of the **paclobutrazol** in the sample to a standard curve generated from known concentrations of a **paclobutrazol** standard.

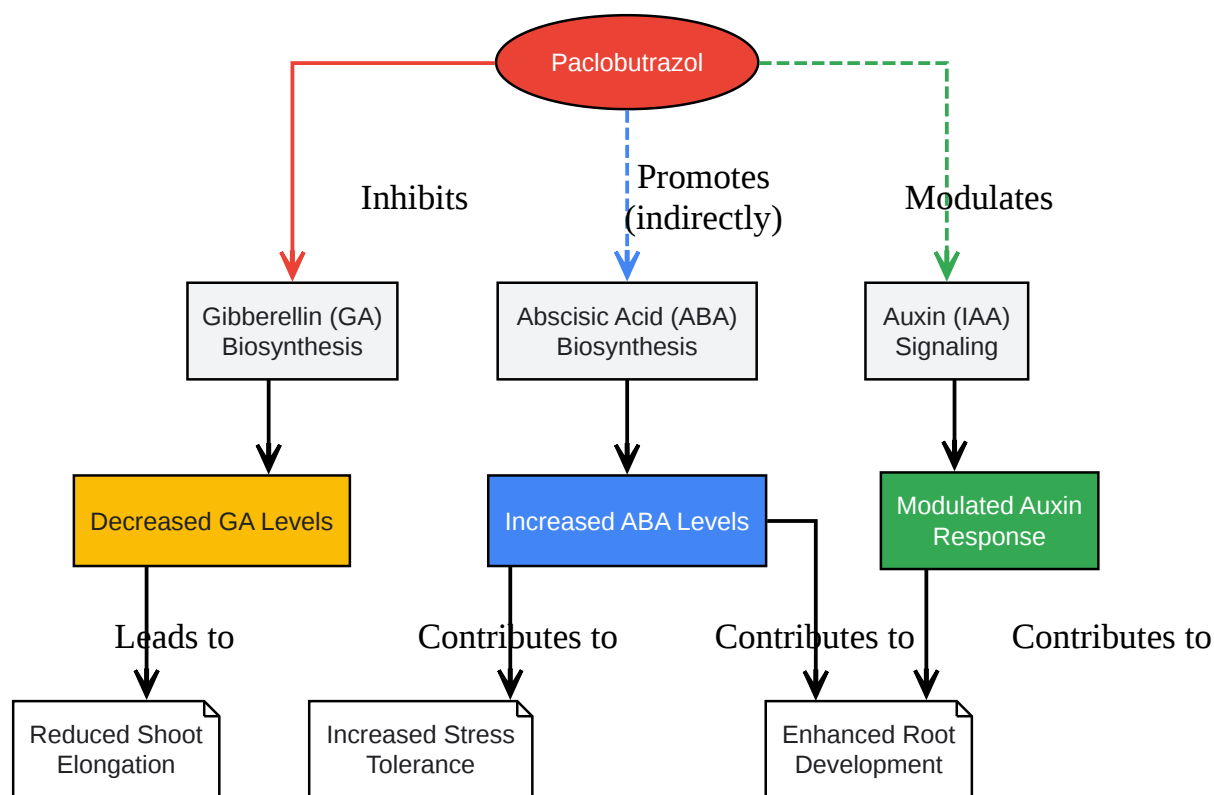
Signaling Pathways and Logical Relationships

The biological effects of **paclobutrazol** are a direct consequence of its interference with key plant signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.



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Caption: Inhibition of the Gibberellin Biosynthesis Pathway by **Paclobutrazol**.



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